
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a quinazoline core substituted with a 3-nitrobenzyl group and an m-tolyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.
Introduction of the 3-Nitrobenzyl Group: This step may involve nucleophilic substitution reactions where a 3-nitrobenzyl halide reacts with the quinazoline intermediate.
Attachment of the m-Tolyl Group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different quinazoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce quinazoline N-oxides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe for studying biological pathways.
Medicine: Potential therapeutic agent due to its quinazoline core, which is known for anticancer, antiviral, and anti-inflammatory properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:
Inhibiting Enzymes: Binding to active sites of enzymes and preventing their activity.
Interacting with Receptors: Modulating receptor activity to alter cellular signaling pathways.
Disrupting DNA/RNA: Intercalating into DNA/RNA and affecting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of an m-tolyl group.
1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a p-tolyl group instead of an m-tolyl group.
1-(3-nitrobenzyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of both a nitrobenzyl and an m-tolyl group may confer distinct properties compared to other quinazoline derivatives.
Properties
CAS No. |
899782-69-5 |
|---|---|
Molecular Formula |
C22H17N3O4 |
Molecular Weight |
387.395 |
IUPAC Name |
3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3 |
InChI Key |
DWRPKKQXKVLXNP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


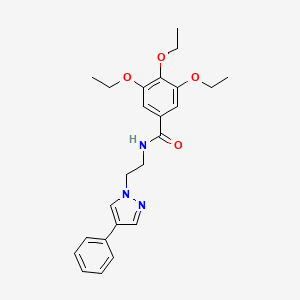
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2715306.png)
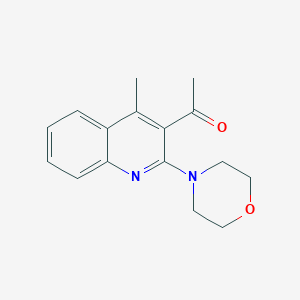
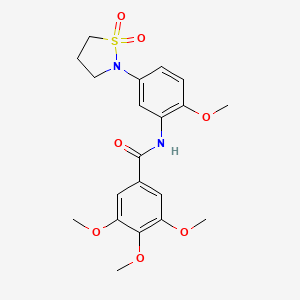
![N-{2,5-diethoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B2715311.png)
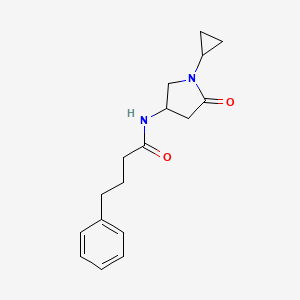
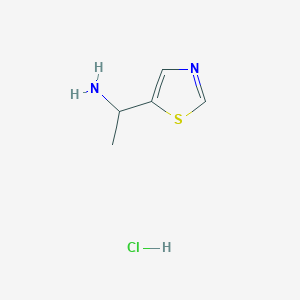
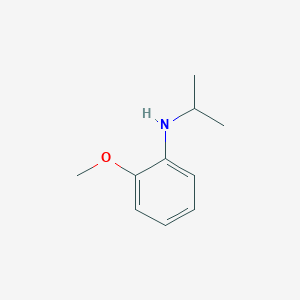
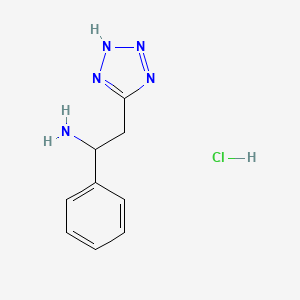
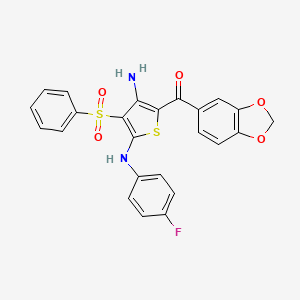


![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)
